N-(2-chlorophenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
N-(2-chlorophenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) fused with a sulfur-linked acetamide moiety. Key structural features include:
- 3-methylphenyl substituent: Enhances steric bulk and modulates electronic properties.
- Thioether linkage: Influences metabolic stability and redox sensitivity.
The compound’s structural complexity necessitates advanced analytical and computational methods for comparative studies with analogs.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S/c1-15-7-6-8-16(13-15)29-24(31)23-22(17-9-2-5-12-20(17)32-23)28-25(29)33-14-21(30)27-19-11-4-3-10-18(19)26/h2-13H,14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJTUGZWJMILRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorophenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials might include 2-chlorophenylamine, 3-methylbenzaldehyde, and other reagents that facilitate the formation of the diazatricyclo structure. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chlorophenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorophenyl and methylphenyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-chlorophenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases or conditions.
Industry
In industrial applications, “this compound” could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of “N-(2-chlorophenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
A closely related analog, N-[(4-methoxyphenyl)methyl]-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide (CAS 900004-43-5), shares the tricyclic core but differs in substituents:
| Parameter | Target Compound | CAS 900004-43-5 Analog |
|---|---|---|
| Molecular Formula | C₂₅H₂₁ClN₃O₃S | C₂₆H₂₉N₃O₅S |
| Molecular Weight | 478.97 g/mol | 495.6 g/mol |
| Key Substituents | 2-chlorophenyl, 3-methylphenyl | 4-methoxyphenylmethyl, 3-(propan-2-yloxy)propyl |
| Impact of Differences : |
Similarity Indexing and Computational Analysis
- Tanimoto Coefficient : Using fingerprint-based similarity indexing (as in ), hypothetical comparisons suggest a ~70% similarity between the target compound and analogs like CAS 900004-43-5, based on shared tricyclic cores and sulfur linkages. Lower scores arise from substituent divergence .
- Graph-Based Comparisons: Graph-theoretical methods () capture structural nuances more accurately than fingerprinting. For example, the tricyclic core’s graph representation highlights conserved nodes (e.g., oxygen and nitrogen atoms) while differentiating substituent branches .
Analytical Profiling
NMR Spectroscopy
Comparative NMR analysis () reveals:
- Conserved regions : Protons in the tricyclic core (positions 1–28) show nearly identical chemical shifts (δ 1.2–3.5 ppm), indicating a stable chemical environment.
- Variable regions : Substituent-related protons (e.g., 2-chlorophenyl δ 7.3–7.6 ppm vs. 4-methoxyphenyl δ 6.8–7.1 ppm) reflect electronic and steric differences .
LC/MS and Molecular Networking
- MS/MS Fragmentation : High cosine scores (>0.8) in molecular networking () group the target compound with analogs sharing the tricyclic core. Divergent fragmentation patterns in substituent regions (e.g., loss of –Cl vs. –OCH₃) aid differentiation .
Chemical Space and Bioactivity Implications
- NP-Umap Projection (): The target compound resides in a region populated by synthetic NP-like molecules, suggesting hybrid properties of natural products (e.g., macrocyclic rigidity) and synthetic flexibility. This positioning may correlate with unique target-binding profiles .
- Lumping Strategy (): Grouping the target with analogs sharing the tricyclic core simplifies reaction modeling but risks overlooking substituent-specific reactivity (e.g., halogenation vs. etherification pathways) .
Biological Activity
N-(2-chlorophenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic structure with a chlorophenyl group and a sulfanyl acetamide moiety. Its structural complexity suggests diverse interactions within biological systems.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O3S |
| Molecular Weight | 431.93 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity by inhibiting key enzymes involved in tumor growth. For instance, the tricyclic core is often associated with the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms in cancer cells.
Case Study:
A study demonstrated that derivatives of tricyclic compounds showed potent inhibition of PARP activity, leading to enhanced cytotoxicity in cancer cell lines. The specific compound under review may follow similar pathways, warranting further investigation into its efficacy against various cancer types.
Antimicrobial Activity
The presence of the sulfanyl group in the compound suggests potential antimicrobial properties. Compounds with thiol functionalities have been shown to disrupt microbial cell membranes and inhibit growth.
Research Findings:
A related study evaluated the antimicrobial effects of similar tricyclic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated low minimum inhibitory concentration (MIC) values, suggesting strong antibacterial activity.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in DNA repair and replication.
- Disruption of Cellular Integrity : The sulfanyl group may interact with bacterial cell membranes leading to increased permeability and cell death.
- Induction of Apoptosis : Evidence suggests that certain tricyclic compounds can trigger apoptotic pathways in cancer cells.
Q & A
Basic Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Optimize reaction parameters such as temperature (e.g., 60–80°C for imidazole ring formation), solvent polarity (polar aprotic solvents like DMF for sulfanyl-acetamide coupling), and stoichiometric ratios of reagents. Employ catalysts (e.g., Pd for cross-coupling) and monitor intermediates via TLC or HPLC. Purify using column chromatography with gradients of ethyl acetate/hexane, and validate purity via NMR (>95%) .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer: Use high-resolution NMR (¹H/¹³C) to confirm functional groups (e.g., sulfanyl and acetamide moieties) and X-ray crystallography (SHELX programs for refinement) to resolve the tricyclic core. Complement with FT-IR for carbonyl (C=O) and sulfonyl (S=O) stretching frequencies, and HRMS for molecular weight validation .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodological Answer: Screen antimicrobial activity using Staphylococcus aureus models (disk diffusion assays), anticancer potential via MCF-7 cell viability (MTT assays), and anti-inflammatory properties in LPS-induced cytokine (IL-6, TNF-α) release models. Include positive controls (e.g., doxorubicin for cancer) and dose-response curves to establish IC₅₀ values .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups?
- Methodological Answer: Synthesize analogs with substitutions on the chlorophenyl (e.g., para vs. meta positions), methylphenyl, or sulfanyl groups. Compare bioactivity profiles (e.g., apoptosis induction in cancer cells) to pinpoint pharmacophores. Use molecular docking to hypothesize binding interactions (e.g., with kinase active sites) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Re-evaluate experimental variables: (i) assay conditions (e.g., serum-free vs. serum-containing media in cell studies), (ii) compound solubility (use DMSO controls), (iii) statistical power (n ≥ 3 replicates), and (iv) batch-to-batch purity differences. Validate conflicting results via orthogonal assays (e.g., Western blotting for apoptosis markers if MTT data is inconsistent) .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer: Perform molecular docking (AutoDock Vina) to model binding to targets like topoisomerase II or COX-2. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Develop QSAR models using electronic (HOMO/LUMO) and steric descriptors (LogP) to prioritize analogs .
Q. How to evaluate in vivo efficacy and address discrepancies with in vitro data?
- Methodological Answer: Conduct PK/PD studies in rodent models to assess bioavailability (oral vs. IV administration) and metabolism (LC-MS/MS plasma analysis). Address poor in vivo activity by modifying formulation (nanoparticle encapsulation) or probing off-target effects via transcriptomics .
Q. What role do non-covalent interactions play in the compound’s reactivity and supramolecular assembly?
- Methodological Answer: Analyze π-π stacking (tricyclic core) and hydrogen bonding (acetamide NH) via X-ray crystallography. Study solvent effects (DMSO vs. water) on aggregation using dynamic light scattering (DLS). Computational studies (NCI analysis) can map van der Waals interactions influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
